

The Journey of Tesirine (SG3249): From Concept to a Clinical Payload

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Compound of Interest

Compound Name: SG3199-Val-Ala-PAB

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tesirine (SG3249) has emerged as a significant payload in the development of antibody-drug conjugates (ADCs), offering a potent cytotoxic mechanism with favorable physicochemical properties for clinical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Tesirine. We delve into the design rationale that led to its creation, detailing the strategic incorporation of a pyrrolobenzodiazepine (PBD) dimer warhead, a cathepsin B-cleavable linker, and a solubility-enhancing spacer. This document outlines the robust, convergent synthetic route developed for its clinical-scale production and presents key quantitative data on its properties and efficacy. Furthermore, detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the field of targeted cancer therapy.

Introduction: The Quest for a Superior ADC Payload

The field of antibody-drug conjugates (ADCs) has revolutionized oncology by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The design of the payload, the cytotoxic component of the ADC, is critical to its success.

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as ADC payloads. Tesirine (SG3249) was rationally designed to harness the power of PBDs while addressing key challenges in ADC development, such as hydrophobicity and conjugation efficiency.^{[1][2][3][4][5]}

The core of Tesirine's design lies in its three key components:

- The Warhead (SG3199): A potent PBD dimer capable of forming covalent interstrand cross-links in the minor groove of DNA, leading to cell death.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- The Linker: A cathepsin B-cleavable valine-alanine dipeptide linker ensures that the warhead is released preferentially inside cancer cells, where cathepsin B is often overexpressed in the lysosomal compartment.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- The Spacer: A discrete polyethylene glycol (PEG8) spacer is incorporated to improve the solubility and overall physicochemical properties of the payload, which in turn leads to better conjugation characteristics and lower aggregation of the final ADC.[\[1\]](#)

This guide will provide a comprehensive overview of the scientific journey of Tesirine, from its molecular design and synthesis to its mechanism of action and preclinical validation.

Physicochemical and Biological Properties of Tesirine and its Warhead

The desirable properties of Tesirine as an ADC payload are underpinned by its specific chemical structure. A key parameter is its hydrophobicity, which influences the aggregation and pharmacokinetic properties of the resulting ADC.

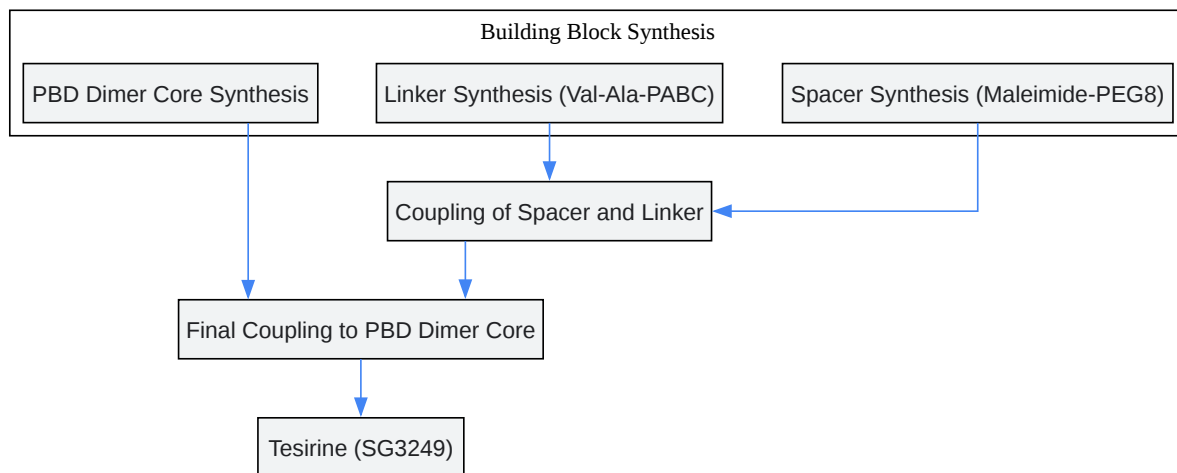
Property	Analyte	Value	Reference
Hydrophobicity	Tesirine (SG3249)	logD7.4 = 2.11	[1]
Mean GI50	SG3199	151.5 pM	[8][9][11][12][13]
In Vitro Cytotoxicity (IC50)			
K562 (human myelogenous leukemia)	Tesirine	150 pM	[6]
NCI-N87 (human gastric carcinoma)	Tesirine	20 pM	[6]
BT474 (human breast carcinoma)	Tesirine	1 nM	[6]
SKBR3 (human breast adenocarcinoma)	Tesirine	320 pM	[6]

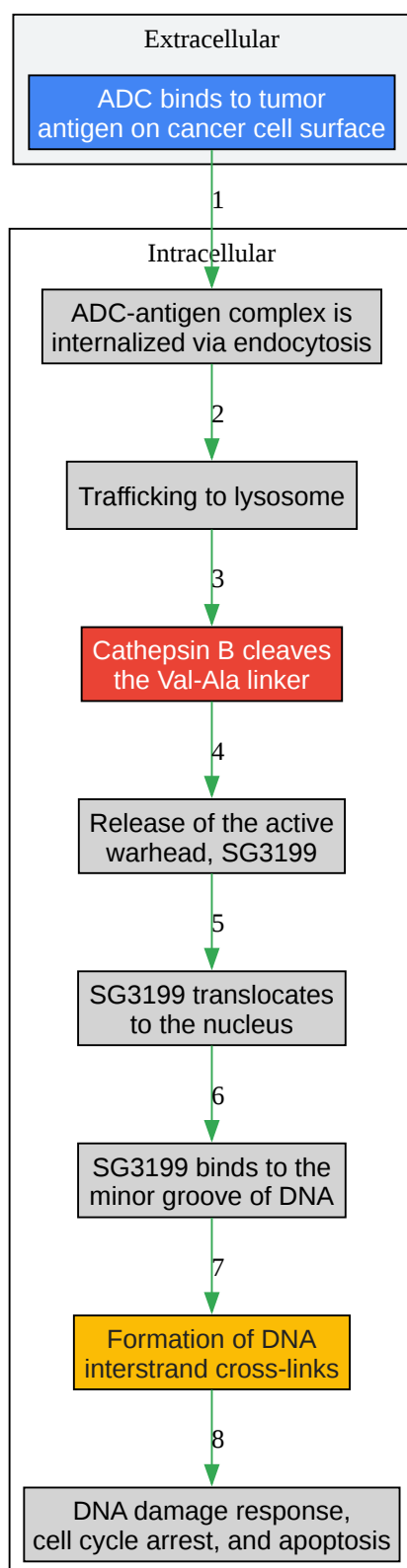
The Synthesis of Tesirine: A Convergent Approach

A robust and scalable synthetic route is crucial for the clinical development of any pharmaceutical agent. Tesirine is synthesized using a flexible, convergent strategy, which allows for the efficient production of the final compound.[1][2][3][4][5][14]

General Synthesis Workflow

The synthesis of Tesirine involves the preparation of three key building blocks that are subsequently coupled to form the final payload.





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